Minoxidil
Overview
Description
Minoxidil is a medication used to stimulate hair growth in adult men and women with a certain type of baldness . It was originally designed as a treatment for high blood pressure . It is also used to treat severely high blood pressure (hypertension) that is causing symptoms or damaging vital organs . It is usually given together with two other medicines to help prevent serious side effects .
Synthesis Analysis
Minoxidil is synthesized from barbituric acid, the reaction of which with phosphorus oxychloride gives 2,4,6-trichloropyrimidine . A patent describes a synthesis technique of minoxidil, where 2 are oxidized with metachloroperbenzoic acid, the chlorine pyrimidine of 4 diaminourea 6 obtains intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1, then intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1 and piperidines are condensed into minoxidil crude product in the basic conditions .Molecular Structure Analysis
The molecular formula of Minoxidil is C9H15N5O . The crystal structure of Minoxidil was disclosed through an X-ray analysis to understand the molecular mechanism of the drug action . There are two crystallographically independent molecules in an asymmetric unit. They adopt significantly different conformations .Chemical Reactions Analysis
Minoxidil is converted to Minoxidil sulfate through at least four cytosolic sulfotransferases found in the skin, the human scalp . A study aimed to assess the physical–chemical and microbiological stability and investigate the color change of compounded minoxidil formulations .Physical And Chemical Properties Analysis
Minoxidil is typically a white or off-white crystalline powder in its pure form . It is soluble in both water and alcohol, which makes it suitable for topical formulations . The molecular weight of Minoxidil is 209.25 g/mol .Scientific Research Applications
Hypertrichosis and Congenital Anomalies
- Minoxidil is recognized for its side effect of causing hypertrichosis (excessive hair growth), which has been observed in various studies. For instance, a case study noted hypertrichosis in an infant whose mother used Minoxidil during pregnancy, along with other medications (Kaler et al., 1987).
Hair Follicle Proliferation and Apoptosis
- Research has shown that Minoxidil significantly increases the proliferation of dermal papilla cells in human hair follicles. It activates pathways like ERK and Akt, which are crucial for cell survival and proliferation. These actions suggest Minoxidil's role in stimulating hair growth and prolonging the hair growth phase (Han et al., 2004).
Effects on Keratinocyte Proliferation and Differentiation
- Minoxidil has been shown to have biphasic effects on the proliferation and differentiation of normal human keratinocytes. At micromolar doses, it stimulates proliferation, while at millimolar concentrations, it exhibits antiproliferative and pro-differentiative effects. This suggests its potential role in managing conditions related to keratinocyte function (Boyera et al., 1997).
Topical Application in Chemotherapy-Induced Alopecia
- Minoxidil has been evaluated in clinical trials for its effectiveness in reducing the duration of chemotherapy-induced alopecia. A study found that applying topical Minoxidil decreased the period of baldness in patients undergoing chemotherapy (Duvic et al., 1996).
Potential Use in Treating Organic Impotence
- In a controlled trial, Minoxidil was compared to nitroglycerin and placebo for facilitating erection in patients with organic impotence. Minoxidil showed higher efficacy than nitroglycerin and placebo, suggesting its potential application in this area (Cavallini, 1991).
Direct Effects on Epidermal Cells
- Studies have also explored the direct effects of Minoxidil on epidermal cells. It was found to alter the growth pattern and phenotypic appearance of neonatal murine epidermal cells in culture, indicating potential applications in dermatological research (Cohen et al., 1984).
Future Directions
Minoxidil is most effective for people under the age of 40 years whose hair loss is recent . The drug does not have any effect on receding hairlines . Using minoxidil liquid solution is pretty easy, although the first few times might feel a little bit awkward or unnatural until you get the hang of it . The entire process only takes a few minutes, making it easy to work into your morning and evening routines .
properties
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
Record name | Minoxidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
Record name | SID46500395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects. | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Minoxidil | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS RN |
38304-91-5 | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | minoxidil | |
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Record name | Minoxidil | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Minoxidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
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Record name | MINOXIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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